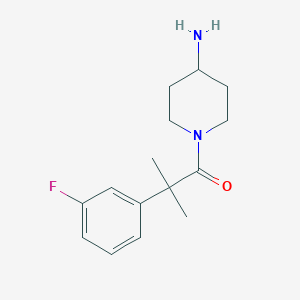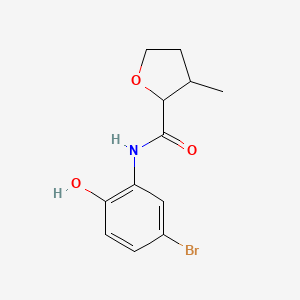
1-(4-Aminopiperidin-1-yl)-2-(3-fluorophenyl)-2-methylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Aminopiperidin-1-yl)-2-(3-fluorophenyl)-2-methylpropan-1-one, also known as 4F-α-PVP, is a synthetic cathinone that belongs to the class of psychoactive substances. It is a designer drug that has gained popularity in the recreational drug market due to its stimulant effects. The chemical structure of 4F-α-PVP is similar to that of α-PVP, a well-known synthetic cathinone. However, the addition of a fluorine atom to the phenyl ring makes 4F-α-PVP more potent and enhances its pharmacological effects.
Mécanisme D'action
The mechanism of action of 1-(4-Aminopiperidin-1-yl)-2-(3-fluorophenyl)-2-methylpropan-1-oneα-PVP involves its interaction with the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. This compoundα-PVP binds to the transporter and prevents dopamine from being reabsorbed, leading to an increase in dopamine levels in the brain. This increase in dopamine levels is responsible for the stimulant effects of the drug.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compoundα-PVP are similar to those of other stimulant drugs. It increases heart rate, blood pressure, and body temperature, and can also cause feelings of euphoria, increased energy, and alertness. However, it can also lead to negative effects such as anxiety, paranoia, and agitation.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(4-Aminopiperidin-1-yl)-2-(3-fluorophenyl)-2-methylpropan-1-oneα-PVP in lab experiments include its potent dopamine reuptake inhibition properties, which make it a useful tool in studying the reward system of the brain. However, its potential for abuse and dependence means that its use in research must be carefully monitored. Additionally, the lack of information on its long-term effects on the brain and body means that caution must be exercised when using this compound in experiments.
Orientations Futures
There are several future directions for research on 1-(4-Aminopiperidin-1-yl)-2-(3-fluorophenyl)-2-methylpropan-1-oneα-PVP. One area of interest is its potential as a treatment for drug addiction and related disorders. Its ability to increase dopamine levels in the brain may make it useful in reducing drug cravings and withdrawal symptoms. Additionally, more research is needed on its long-term effects on the brain and body, as well as its potential for abuse and dependence. Finally, the development of new synthetic cathinones with improved pharmacological properties may lead to the discovery of new drugs for the treatment of various neurological disorders.
Méthodes De Synthèse
The synthesis of 1-(4-Aminopiperidin-1-yl)-2-(3-fluorophenyl)-2-methylpropan-1-oneα-PVP involves the reaction of 4-aminopiperidine with 3-fluorophenylacetone in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified using various chromatographic techniques to obtain pure this compoundα-PVP. The synthesis of this compound is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
1-(4-Aminopiperidin-1-yl)-2-(3-fluorophenyl)-2-methylpropan-1-oneα-PVP has been the subject of various scientific studies due to its potential applications in the field of neuroscience. It has been found to act as a potent dopamine reuptake inhibitor, which means that it increases the levels of dopamine in the brain. This property of this compoundα-PVP has led to its use in research on the reward system of the brain, as well as in studies on drug addiction and related disorders.
Propriétés
IUPAC Name |
1-(4-aminopiperidin-1-yl)-2-(3-fluorophenyl)-2-methylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O/c1-15(2,11-4-3-5-12(16)10-11)14(19)18-8-6-13(17)7-9-18/h3-5,10,13H,6-9,17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDFMZLVEQYYJFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=CC=C1)F)C(=O)N2CCC(CC2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(tetrazol-1-yl)phenyl]-1-benzofuran-2-sulfonamide](/img/structure/B7640772.png)

![N-[1-(aminomethyl)cyclopentyl]but-3-ene-1-sulfonamide;hydrochloride](/img/structure/B7640793.png)
![N-[3-(aminomethyl)pentan-3-yl]-1-benzofuran-2-sulfonamide;hydrochloride](/img/structure/B7640799.png)
![[2-(2,2-Difluoroethoxy)pyridin-4-yl]-(1,3-thiazolidin-3-yl)methanone](/img/structure/B7640806.png)
![5-fluoro-N-[5-(3-methoxyphenyl)-2-methylpyrazol-3-yl]pyridine-3-carboxamide](/img/structure/B7640807.png)
![N-[[3-(methylsulfamoylmethyl)phenyl]methyl]-1-propan-2-ylpyrrole-2-carboxamide](/img/structure/B7640813.png)


![3-[(5-Ethyl-3-methylfuran-2-carbonyl)amino]propanoic acid](/img/structure/B7640826.png)
![5-[[4-(Furan-2-yl)-4-hydroxybutan-2-yl]amino]pyridine-2-carbonitrile](/img/structure/B7640855.png)
![N-[(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-5-fluoro-N-methylpyridine-3-carboxamide](/img/structure/B7640859.png)

![N-[[4-(ethylsulfonylamino)phenyl]methyl]-1-propan-2-ylpyrrole-2-carboxamide](/img/structure/B7640869.png)